molecular formula C25H25FN2O7 B11054165 Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11054165
M. Wt: 484.5 g/mol
InChI Key: FTJYKOFNUSODGG-UHFFFAOYSA-N
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Description

ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a multifaceted structure. It features a pyridine ring, a fluorobenzyl group, and several functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include ethyl esters, fluorobenzyl amines, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-[3-[(4-FLUOROBENZYL)AMINO]-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is unique due to its combination of functional groups and the presence of both fluorobenzyl and hydroxy-methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H25FN2O7

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 5-[3-[(4-fluorophenyl)methylamino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C25H25FN2O7/c1-3-35-25(33)18-13-28-24(32)22(23(18)31)17(15-6-9-20(34-2)19(29)10-15)11-21(30)27-12-14-4-7-16(26)8-5-14/h4-10,13,17,29H,3,11-12H2,1-2H3,(H,27,30)(H2,28,31,32)

InChI Key

FTJYKOFNUSODGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=C(C=C2)F)C3=CC(=C(C=C3)OC)O

Origin of Product

United States

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